An In-depth Technical Guide to Glycyl-dl-methionine (CAS: 1999-34-4)
An In-depth Technical Guide to Glycyl-dl-methionine (CAS: 1999-34-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Glycyl-dl-methionine, a dipeptide composed of glycine and dl-methionine. While not as extensively studied as its constituent amino acids, this dipeptide holds potential for investigation in various research and development settings. This document delves into its chemical and physical properties, outlines a robust synthesis and purification protocol, details analytical methodologies for its characterization, and explores its potential biological significance and applications based on current understanding of methionine-containing peptides.
Core Chemical and Physical Properties
Glycyl-dl-methionine is a dipeptide with the chemical formula C7H14N2O3S.[1] It is formed through a peptide bond between the carboxyl group of glycine and the amino group of dl-methionine. As dl-methionine is a racemic mixture of d- and l-methionine, Glycyl-dl-methionine exists as a mixture of two diastereomers: Glycyl-d-methionine and Glycyl-l-methionine.
Physicochemical Data
A summary of key physicochemical properties, largely based on computational predictions from reputable databases, is presented in Table 1. These values provide a foundational understanding for handling and formulating this dipeptide in experimental settings.
| Property | Value | Source |
| Molecular Weight | 206.27 g/mol | PubChem[1] |
| Monoisotopic Mass | 206.072513014 Da | Human Metabolome Database |
| Water Solubility | 12.3 g/L (Predicted) | ALOGPS |
| logP | -2 (Predicted) | ALOGPS |
| pKa (Strongest Acidic) | 3.73 (Predicted) | ChemAxon |
| pKa (Strongest Basic) | 8.14 (Predicted) | ChemAxon |
| Polar Surface Area | 92.42 Ų (Predicted) | ChemAxon |
Synthesis and Purification of Glycyl-dl-methionine
Synthesis Workflow
The synthesis of Glycyl-dl-methionine can be conceptually broken down into the following key stages, as illustrated in the diagram below.
Caption: General workflow for the solid-phase synthesis of Glycyl-dl-methionine.
Detailed Synthesis Protocol
Materials:
-
Fmoc-dl-methionine
-
Fmoc-glycine
-
2-Chlorotrityl chloride resin
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (optional, as a scavenger)
-
Diethyl ether
Procedure:
-
Resin Preparation and First Amino Acid Coupling:
-
Swell 2-chlorotrityl chloride resin in DCM in a reaction vessel for 30 minutes.
-
Drain the DCM.
-
Dissolve Fmoc-dl-methionine (2 equivalents) and DIPEA (4 equivalents) in DCM and add to the resin.
-
Agitate the mixture for 2 hours.
-
Drain the reaction solution and wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 10 minutes.
-
Drain and repeat the 20% piperidine in DMF treatment for another 10 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Second Amino Acid (Glycine) Coupling:
-
Dissolve Fmoc-glycine (2 equivalents), HBTU (1.95 equivalents), and DIPEA (4 equivalents) in DMF.
-
Add the coupling solution to the resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 2.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. For methionine-containing peptides, adding a small amount of a scavenger like DTT can help prevent oxidation of the sulfur atom.[4]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Washing:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
-
Purification
The crude Glycyl-dl-methionine should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
Column: A C18 column is suitable for this purpose.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 50% B over 30 minutes is a good starting point.
-
Detection: UV detection at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis of Fractions: Analyze the collected fractions by mass spectrometry to confirm the presence of the desired product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized Glycyl-dl-methionine.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the primary method for assessing the purity of the final product. The conditions described for purification can be adapted for analytical purposes on a smaller scale. A sharp, symmetrical peak should be observed for the purified product.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. Electrospray ionization (ESI) is a suitable technique.
-
Expected [M+H]+: 207.08 m/z
-
Expected [M+Na]+: 229.06 m/z
High-resolution mass spectrometry can be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR signals would include:
-
A singlet for the α-protons of the glycine residue.
-
A multiplet for the α-proton of the methionine residue.
-
Multiplets for the β- and γ-protons of the methionine side chain.
-
A singlet for the methyl protons of the methionine side chain.
Biological Significance and Potential Applications
The biological role of Glycyl-dl-methionine is not well-defined in the scientific literature. However, based on the known functions of its constituent amino acids and related dipeptides, several areas of potential interest can be proposed for further investigation.
Role as a Methionine Source in Cell Culture
Methionine is an essential amino acid and a critical component of cell culture media.[7] DL-methionine is often used as a cost-effective supplement in animal feed and some research applications.[8] Studies have shown that avian myoblasts can utilize DL-methionine for proliferation and differentiation.[8] Glycyl-dl-methionine could potentially serve as a more stable and readily soluble source of methionine in cell culture media, although its uptake and metabolism by cells would need to be empirically determined for specific cell lines.
Investigation of Dipeptide Transport
The study of how small peptides are transported across cell membranes is an active area of research. Investigating the uptake of Glycyl-dl-methionine could provide insights into the specificity and kinetics of peptide transporters, such as PepT1, which are known to transport di- and tripeptides.
Potential Antioxidant Properties
The methionine residue in peptides is susceptible to oxidation, and this can play a role in both oxidative damage and cellular signaling.[4] The oxidation of the sulfur atom in Glycyl-dl-methionine could be investigated in the context of its potential to act as a sacrificial antioxidant in biological systems.
Drug Development and Discovery
Dipeptides are sometimes used as building blocks or lead compounds in drug discovery. The physicochemical properties of Glycyl-dl-methionine could be of interest for its potential use as a scaffold or as part of a larger therapeutic molecule.
Experimental Protocols for Investigation
Cell Culture Supplementation Studies
Objective: To evaluate the ability of Glycyl-dl-methionine to support cell growth and viability as a substitute for or supplement to free methionine.
Protocol:
-
Cell Line Selection: Choose a cell line with a known dependence on methionine.
-
Media Preparation: Prepare a basal medium deficient in methionine. Supplement this medium with equimolar concentrations of L-methionine (positive control), DL-methionine, and Glycyl-dl-methionine. A methionine-free medium will serve as the negative control.
-
Cell Seeding: Seed cells at a low density in multi-well plates with the prepared media.
-
Proliferation Assay: At various time points (e.g., 24, 48, 72 hours), assess cell proliferation using a standard method such as the MTT or CyQUANT assay.
-
Viability Assay: Assess cell viability at the same time points using a method such as trypan blue exclusion or a live/dead cell staining kit.
Caption: A streamlined workflow for assessing the efficacy of Glycyl-dl-methionine in cell culture.
In Vitro Antioxidant Assays
Objective: To determine the potential of Glycyl-dl-methionine to scavenge free radicals.
Protocol:
-
Assay Selection: Utilize standard antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
-
Sample Preparation: Prepare solutions of Glycyl-dl-methionine at various concentrations. Use a known antioxidant like ascorbic acid or trolox as a positive control.
-
Assay Procedure: Follow the specific protocol for the chosen assay, which typically involves mixing the sample with the radical solution and measuring the change in absorbance over time.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration of Glycyl-dl-methionine and determine the IC50 value.
Conclusion and Future Directions
Glycyl-dl-methionine is a dipeptide with a well-defined chemical structure but a largely unexplored biological profile. This guide provides a comprehensive framework for its synthesis, purification, and characterization, laying the groundwork for further investigation. Future research should focus on elucidating its metabolic fate in various biological systems, its interaction with cellular transport mechanisms, and its potential bioactivities, particularly in the realms of cell culture, antioxidant research, and as a potential tool in drug development. The protocols and information presented herein are intended to serve as a valuable resource for scientists embarking on the study of this intriguing molecule.
References
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